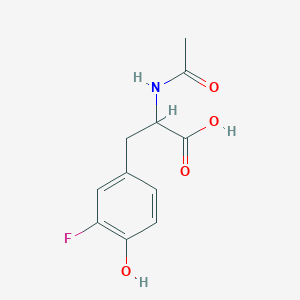

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYBRSLAYCIMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568144 | |

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219858-64-7 | |

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of N-acetyl-L-tyrosine. The strategic incorporation of a fluorine atom onto the phenolic ring of tyrosine derivatives can significantly modulate their biological properties, making them valuable molecules in drug discovery and biomedical research. This document delineates two primary synthetic strategies: a robust chemical synthesis pathway via N-acetylation of 3-fluoro-L-tyrosine and an efficient enzymatic approach utilizing tyrosine phenol-lyase. This guide is intended to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize and characterize this important compound.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated amino acids, when incorporated into peptides or as standalone entities, can impart unique conformational constraints and electronic properties. This compound, as a derivative of the essential amino acid L-tyrosine, is a precursor for the synthesis of catecholamine neurotransmitters.[2] Its fluorination is anticipated to alter its metabolic fate and interaction with biological targets.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Chemical Synthesis via N-Acetylation of 3-Fluoro-L-tyrosine

This approach is a straightforward and widely applicable method for the synthesis of N-acetylated amino acids. The core of this strategy is the nucleophilic attack of the amino group of 3-fluoro-L-tyrosine on acetic anhydride under basic conditions.

Foundational Principles and Mechanistic Insights

The N-acetylation of an amino acid is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in an aqueous basic solution. The base serves two critical purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The phenolic hydroxyl group is less nucleophilic than the amino group under these conditions and does not significantly compete in the acetylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of L-tyrosine.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Fluoro-L-tyrosine | 199.18 | 10.0 g | 0.0502 | Starting material[5] |

| Deionized Water | 18.02 | 100 mL | - | Solvent |

| Sodium Hydroxide (30% w/v) | 40.00 | As needed | - | For pH adjustment |

| Acetic Anhydride | 102.09 | 5.4 mL (5.8 g) | 0.0568 | Acetylating agent (1.1 eq) |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For acidification |

| Activated Carbon | - | 0.5 g | - | For decolorization |

| Ethanol (95%) | 46.07 | As needed | - | For recrystallization |

Procedure:

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, suspend 10.0 g (0.0502 mol) of 3-fluoro-L-tyrosine in 100 mL of deionized water.

-

Basification: While stirring vigorously, slowly add 30% aqueous sodium hydroxide solution dropwise until the 3-fluoro-L-tyrosine is completely dissolved and the pH of the solution reaches approximately 12.

-

Acetylation: Cool the solution to 10-15 °C in an ice bath. Begin the dropwise addition of 5.4 mL (0.0568 mol) of acetic anhydride over a period of 30 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

Reaction Completion: After the addition of acetic anhydride is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. A white precipitate of the product will form.

-

Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purification:

-

Transfer the crude product to a 500 mL beaker and add 200 mL of deionized water. Heat the suspension to 80-90 °C with stirring to dissolve the solid.

-

Add 0.5 g of activated carbon and stir for 10 minutes.

-

Hot-filter the solution through a pad of celite to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for at least 2 hours to complete crystallization.

-

Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR: Expected signals include aromatic protons (doublets and doublets of doublets), the alpha-proton of the amino acid, the methylene protons, and the acetyl methyl protons.

-

¹³C NMR: Will show distinct signals for the carboxylic acid, amide carbonyl, aromatic carbons (with C-F couplings), and the aliphatic carbons.

-

¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₂FNO₄, MW: 241.22 g/mol ).

-

Melting Point: A sharp melting point indicates high purity.

Pathway 2: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

This biocatalytic approach offers a highly stereoselective and environmentally benign route to the target molecule, though it requires access to the specific enzyme and careful control of reaction conditions.[6][7]

Foundational Principles and Mechanistic Insights

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. The reaction can be driven in the synthetic direction by providing a high concentration of a substituted phenol, along with a pyruvate and ammonia source.

Caption: Workflow for the enzymatic synthesis of the target molecule.

Representative Experimental Protocol

This protocol outlines the general steps for the enzymatic synthesis of the intermediate, 3-fluoro-L-tyrosine, which would then be acetylated as described in Pathway 1.

Materials:

| Reagent/Solvent | Role |

| 3-Fluorophenol | Substrate |

| Sodium Pyruvate | Substrate |

| Ammonium Chloride | Ammonia source |

| Tyrosine Phenol-Lyase (TPL) | Biocatalyst |

| Pyridoxal-5'-phosphate (PLP) | Co-factor |

| Potassium Phosphate Buffer | Reaction medium |

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (pH 8.0) containing 3-fluorophenol, sodium pyruvate, ammonium chloride, and pyridoxal-5'-phosphate.

-

Enzyme Addition: Initiate the reaction by adding tyrosine phenol-lyase.

-

Incubation: Maintain the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC to determine the concentration of the product, 3-fluoro-L-tyrosine.

-

Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or acidification). The product can be purified from the reaction mixture using ion-exchange chromatography.

-

N-Acetylation: The purified 3-fluoro-L-tyrosine is then subjected to the N-acetylation protocol as detailed in Pathway 1.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

-

3-Fluorophenol: Toxic and corrosive. Handle with extreme care in a fume hood.

-

General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The chemical synthesis route via N-acetylation of 3-fluoro-L-tyrosine is a straightforward and scalable method suitable for most organic chemistry laboratories. The enzymatic synthesis, while requiring more specialized reagents, offers the advantages of high stereoselectivity and milder reaction conditions. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

References

- Grieco, P. A., & Tice, C. M. (1982). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 47(23), 4613–4617.

- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

PubMed. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Intermediate synthesis from L-tyrosine. Retrieved from [Link]

-

bioRxiv. (2020, September 22). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction (FTDR). Retrieved from [Link]

-

ResearchGate. (n.d.). Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Retrieved from [Link]

-

PubMed Central. (n.d.). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

-

The Journal of Nuclear Medicine. (1984). Methods for the enzymatic synthesis of tyrosine and phenylalanine labeled with nitrogen-13. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-L-tyrosine. Retrieved from [Link]

-

PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

ResearchGate. (2025, October 11). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubMed. (2001). Enzymatic Synthesis of Aza-L-Tyrosines. Retrieved from [Link]

Sources

- 1. Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enzymatic synthesis of aza-l-tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-L-tyrosine, is a fluorinated analog of N-acetyl-L-tyrosine. The strategic introduction of a fluorine atom onto the phenolic ring of the tyrosine scaffold significantly modulates its electronic and steric properties. This modification can lead to enhanced metabolic stability, altered binding affinities for biological targets, and unique spectroscopic signatures, making it a compound of considerable interest in drug discovery, neuropharmacology, and biochemical research.[1] As a derivative of L-tyrosine, it plays a role in neurotransmitter synthesis and other metabolic pathways.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, as they govern critical aspects of a molecule's behavior, including its solubility, absorption, distribution, and target engagement.[2] We will not only present the key data but also delve into the standardized experimental protocols for their determination, offering insights into the rationale behind these well-established methods.

Chemical Identity and Structure

A precise understanding of the molecule's structure and fundamental identifiers is the foundation of all physicochemical analysis.

-

IUPAC Name: (2S)-2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

-

Synonyms: N-Acetyl-3-fluoro-L-tyrosine, Ac-3-F-Tyr-OH

-

Molecular Formula: C₁₁H₁₂FNO₄

-

Molecular Weight: 241.22 g/mol (Calculated based on isotopic composition)

-

CAS Number: While a specific CAS number for the N-acetylated form was not found, the parent amino acid, 3-Fluoro-L-tyrosine, is identified by CAS Number 7423-96-3.[3]

The structure consists of a propanoic acid backbone, an acetamido group at the alpha-carbon (in the L-configuration), and a 3-fluoro-4-hydroxyphenyl (fluorinated tyrosine) side chain. The fluorine atom is positioned ortho to the hydroxyl group on the benzene ring.

Core Physicochemical Properties

The defining physicochemical characteristics of N-Acetyl-3-fluoro-L-tyrosine are summarized below. These values, particularly pKa, LogP, and solubility, are critical predictors of a compound's pharmacokinetic and pharmacodynamic profile.

| Property | Predicted/Experimental Value | Significance in Drug Development |

| pKa (Carboxylic Acid) | ~2.5 - 3.5 (Predicted) | Influences charge state and solubility at physiological pH (7.4). |

| pKa (Phenolic Hydroxyl) | ~8.5 - 9.5 (Predicted) | Affects hydrogen bonding potential and interactions with target proteins. |

| cLogP (Octanol/Water) | ~0.5 - 1.5 (Predicted) | A measure of lipophilicity, which impacts membrane permeability and absorption. |

| Aqueous Solubility | Low to Moderate (Predicted) | Determines dissolution rate and bioavailability; a key factor for formulation. |

| Melting Point | >280 °C (decomposes) (for parent 3-Fluoro-L-tyrosine)[3][4] | Indicates crystal lattice energy and stability of the solid form. |

Note: Experimental values for the N-acetylated compound are not widely published. The values presented are estimations based on the parent compound (3-Fluoro-L-tyrosine) and related structures, and computational predictions. For comparison, the parent amino acid L-tyrosine has a LogP of -2.26 and an aqueous solubility of 479 mg/L.[5] The acetylation and fluorination are expected to increase lipophilicity.

Experimental Determination Protocols

To ensure scientific rigor, the determination of these properties must follow validated, reproducible protocols. Here, we detail the standard methodologies for measuring pKa, LogP, and kinetic solubility.

Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable functional groups.[6][7] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection points where the analyte is half-ionized.[2][8]

Methodology:

-

Preparation: A 1 mM solution of the test compound is prepared in deionized water or a suitable water/co-solvent mixture if solubility is limited.[2] The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[2] To create an inert atmosphere, the solution is purged with nitrogen gas before and during the titration.[8]

-

Titration Process: The solution is titrated with a standardized 0.1 M NaOH solution.[9] The pH is recorded at regular, small volume increments of the added titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the points of inflection on the curve.[7][8]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask (OECD 107) Method for LogP Determination

Rationale: The shake-flask method is the gold-standard for determining the n-octanol/water partition coefficient (LogP).[10][11] It is a direct measurement of the equilibrium distribution of a compound between two immiscible phases, providing a fundamental measure of its lipophilicity.[12] This method is suitable for compounds with expected LogP values in the range of -2 to 4.[10]

Methodology:

-

Preparation: Both n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation. A stock solution of the test compound is prepared in the phase in which it is more soluble.

-

Partitioning: Accurately measured volumes of the pre-saturated n-octanol and water are combined in a vessel.[11] A known amount of the test compound is added, ensuring the concentration does not exceed 0.01 mol/L in either phase.[12]

-

Equilibration: The vessel is shaken at a constant temperature (typically 25°C) until equilibrium is reached (e.g., 24 hours).[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12][13]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Kinetic Solubility Assay via Nephelometry

Rationale: In early drug discovery, kinetic solubility is often more relevant than thermodynamic solubility because it reflects the conditions compounds experience in high-throughput screening assays.[14][15] This method measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, which is a common practice.[14][16] Nephelometry, which measures light scattering from undissolved particles, provides a rapid and high-throughput assessment.[16][17]

Methodology:

-

Preparation: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).[17] An aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) is prepared.[18]

-

Assay Plate Setup: A small volume (e.g., 2-5 µL) of the DMSO stock solution is dispensed into the wells of a microtiter plate.[17]

-

Precipitation: The aqueous buffer is added to the wells to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%).[18] The plate is mixed thoroughly.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[17] During this time, compounds with solubility below the tested concentration will precipitate.

-

Measurement: The plate is read using a nephelometer, which measures the intensity of light scattered by any precipitate formed in the wells.[17]

-

Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to significantly increase above the baseline.

Caption: Workflow for kinetic solubility determination by nephelometry.

Interpretation and Implications for Drug Development

The physicochemical properties of N-Acetyl-3-fluoro-L-tyrosine provide critical insights for its potential as a therapeutic agent.

-

Impact of Ionization (pKa): With two primary ionizable groups (carboxylic acid and phenolic hydroxyl), the molecule's net charge is highly pH-dependent. The acidic carboxyl group (predicted pKa ~2.5-3.5) will be fully deprotonated and negatively charged at physiological pH 7.4. The phenolic hydroxyl (predicted pKa ~8.5-9.5) will be predominantly neutral. This overall anionic character at physiological pH will strongly influence its solubility, membrane transport, and potential interactions with positively charged residues in protein binding pockets.

-

Lipophilicity and Permeability (LogP): The predicted cLogP of ~0.5-1.5 suggests the compound has balanced lipophilicity. This is a favorable range for drug candidates, as it often correlates with good absorption and distribution properties. The introduction of fluorine increases lipophilicity compared to the non-fluorinated parent compound, which may enhance its ability to cross cellular membranes, including potentially the blood-brain barrier, a key consideration for neurologically active compounds.

-

Solubility and Formulation: As an amino acid derivative, moderate aqueous solubility is expected, but this can be a limiting factor for achieving desired therapeutic concentrations.[15] The kinetic solubility assay is particularly important as it helps predict behavior in in vitro assays and identifies potential liabilities early.[14] For compounds with low solubility, formulation strategies such as salt formation (utilizing the carboxylic acid) or the use of co-solvents may be necessary for in vivo studies.[14]

Conclusion

This compound possesses a compelling profile of physicochemical properties for a drug discovery candidate. Its balanced lipophilicity and distinct ionization characteristics, conferred by the N-acetylation and strategic fluorination of the tyrosine core, provide a solid foundation for further investigation. The experimental protocols detailed herein represent the industry-standard approach to robustly characterizing such molecules, ensuring that the data generated is reliable and relevant for advancing development. A thorough understanding and experimental validation of these properties are essential first steps in unlocking the full therapeutic potential of this promising compound.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

DergiPark. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

-

National Institutes of Health (NIH). 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem. Available from: [Link]

-

National Institutes of Health (NIH). 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem. Available from: [Link]

-

ResearchGate. Fluorotyrosine analogs and corresponding pKa values. Available from: [Link]

-

ResearchGate. Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Available from: [Link]

-

National Institutes of Health (NIH). N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem. Available from: [Link]

-

PubMed. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Available from: [Link]

-

National Institutes of Health (NIH). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis. Available from: [Link]

-

ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

-

Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

-

Wiley Online Library. Late‐Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin‐N. Available from: [Link]

-

National Institutes of Health (NIH). L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

-

National Institutes of Health (NIH). 2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid - PubChem. Available from: [Link]

-

FooDB. Showing Compound 3-(2,4-dihydroxyphenyl)propanoic acid (FDB085261). Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Fluoro-DL-tyrosine 403-90-7 [sigmaaldrich.com]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. axispharm.com [axispharm.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

A Guide to the Structural Determination of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid: A Key to Rational Drug Design

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a compound of significant interest due to the strategic incorporation of a fluorine atom. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from synthesis and crystallization to single-crystal X-ray diffraction (XRD) analysis and structure refinement. Understanding the crystal structure of this and similar molecules is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.[1][2][3][4]

Introduction: The Significance of Fluorine and Crystallography in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[5][6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5][6][8] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[5][7][8]

The molecule at the heart of this guide, this compound, is a fluorinated amino acid derivative. Its structural elucidation is critical for understanding how the fluorine atom impacts its conformation and potential interactions with biological targets. X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule at atomic resolution.[2] The resulting structural data, including bond lengths, bond angles, and torsion angles, are invaluable for rational drug design and structure-based functional studies.[1][2][4]

This guide will provide a self-validating framework for determining the crystal structure of the title compound, emphasizing the causality behind experimental choices and grounding all protocols in authoritative sources.

Synthesis and Purification

The first crucial step is the synthesis of high-purity this compound. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general approach can be extrapolated from the synthesis of similar compounds.[9][10][11][12] A plausible synthetic route could involve the N-acetylation of a corresponding fluorinated tyrosine precursor.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Key Considerations for Synthesis and Purification:

-

Starting Material Purity: The purity of the starting materials is critical to minimize impurities in the final product, which can hinder crystallization.

-

Reaction Conditions: Optimization of reaction conditions (solvent, temperature, reaction time) is necessary to maximize yield and purity.

-

Purification Techniques: A combination of purification methods, such as recrystallization and column chromatography, should be employed to achieve a purity of >95%, which is generally required for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in structure determination.[13] For amino acid derivatives, several crystallization techniques can be employed.[14][15][16][17][18]

Table 1: Common Crystallization Techniques for Amino Acid Derivatives

| Crystallization Method | Principle | Key Parameters to Control |

| Slow Evaporation | Gradually increasing the concentration of the solute by slowly evaporating the solvent. | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion (Hanging Drop & Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization. | Precipitant type and concentration, protein concentration, temperature, drop ratio.[15][17] |

| Cooling Crystallization | Decreasing the temperature of a saturated solution to reduce the solubility of the solute and induce crystallization. | Rate of cooling, initial concentration. |

| Solvent/Anti-Solvent Diffusion | Layering a solvent in which the compound is soluble with an "anti-solvent" in which it is insoluble, allowing for slow diffusion and crystallization at the interface. | Choice of solvent and anti-solvent, diffusion rate. |

Experimental Protocol: Hanging Drop Vapor Diffusion

-

Prepare the Reservoir Solution: A solution containing a precipitant (e.g., a salt or a polymer) is prepared in a buffer.

-

Prepare the Protein Solution: The purified this compound is dissolved in a suitable buffer.

-

Set up the Drop: A small volume (e.g., 1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

-

Seal the Well: The coverslip is inverted and sealed over a well containing the reservoir solution.

-

Equilibration: The system is left undisturbed to allow for vapor diffusion and, hopefully, crystal growth. The process is monitored periodically under a microscope.

Caption: Schematic of the hanging drop vapor diffusion method.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.[19][20][21][22] This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are then recorded by a detector.[19]

Data Collection Workflow:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Key Parameters for Data Collection:

-

X-ray Source: The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the crystal's unit cell dimensions and elemental composition.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize radiation damage to the crystal.

-

Exposure Time and Rotation Range: These parameters are optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.[21]

Structure Solution and Refinement

The final stage involves solving the crystal structure from the collected diffraction data. This is achieved through a series of computational steps.

Structure Solution and Refinement Workflow:

Caption: Workflow for solving and refining the crystal structure.

Key Software and Concepts:

-

Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections.

-

Structure Solution: The initial phases of the structure factors are determined, often using direct methods or Patterson methods. The SHELXS program is a common tool for this step.[23]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. The SHELXL program is widely used for this purpose.[24][25][26] The refinement process involves adjusting atomic coordinates, displacement parameters, and occupancies.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion and Future Directions

The determination of the crystal structure of this compound is a critical step towards understanding its potential as a therapeutic agent. The detailed methodologies outlined in this guide provide a robust framework for achieving this goal. The resulting three-dimensional structure will offer invaluable insights into the molecule's conformation, intramolecular interactions, and potential binding modes with target proteins. This knowledge will empower medicinal chemists to make informed decisions in the design of next-generation drugs with improved efficacy and safety profiles, further highlighting the indispensable role of crystallography in modern drug discovery.[1][2][3][4]

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

-

Verma, A., Kumar, D., & Singh, P. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1(1), 1-6. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World. [Link]

-

Blundell, T. L. (2005). The role of crystallography in drug design. The AAPS Journal, 7(4), E872-E877. [Link]

-

Reji, T. H., & Kalathil, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 349-361. [Link]

- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Duax, W. L., & Griffin, J. F. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4), E872-E877. [Link]

-

Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 634-638. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Müller, P. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

-

Various Authors. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

-

Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 5), 538-541. [Link]

-

Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. [Link]

- Rowlett, R. S. (n.d.).

-

ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. FEBS Journal, 275(1), 1-21. [Link]

-

Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 978433. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

- Council of Scientific & Industrial Research. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. U.S.

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. migrationletters.com [migrationletters.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 13. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 14. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 15. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 21. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sssc.usask.ca [sssc.usask.ca]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ou.edu [ou.edu]

- 26. youtube.com [youtube.com]

An In-Depth Technical Guide to the In Vitro Stability of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the in vitro stability of the novel compound, 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. The principles and protocols detailed herein are grounded in established methodologies for drug metabolism and stability testing.

Introduction: The Significance of In Vitro Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. In vitro stability studies are a cornerstone of early drug discovery, providing critical insights into a compound's susceptibility to metabolic enzymes.[1][2] These assessments help predict crucial pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life, thereby guiding lead optimization and identifying potential liabilities early in the development process.[3][4] For this compound, a fluorinated analog of N-acetyltyrosine, understanding its stability is paramount. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability.[5][6][] This guide will delve into the theoretical and practical aspects of evaluating the in vitro stability of this specific compound.

Physicochemical Properties and Structural Considerations

This compound is a derivative of the amino acid phenylalanine. Its structure, featuring a fluorine atom on the phenyl ring and an N-acetyl group, presents several key considerations for its metabolic stability.

-

Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[5][8] The strong carbon-fluorine bond is generally resistant to cleavage.

-

Phenolic Hydroxyl Group: The hydroxyl group is a potential site for Phase II conjugation reactions, such as glucuronidation and sulfation.

-

N-acetyl Group: The amide bond of the N-acetyl group could be susceptible to hydrolysis by amidases. Additionally, N-terminal acetylation can, in some cellular contexts, act as a degradation signal.[9][10][11]

-

Carboxylic Acid Group: This group also presents a potential site for conjugation reactions.

Understanding these structural features is crucial for designing appropriate stability assays and for interpreting the resulting data.

Potential Degradation Pathways

Based on the structure of this compound, several potential metabolic and chemical degradation pathways can be postulated:

-

Phase I Metabolism (Oxidation): While the fluorine atom may offer some protection, other positions on the aromatic ring could still be susceptible to hydroxylation by CYP enzymes.

-

Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). The carboxylic acid moiety could also undergo glucuronidation.

-

Hydrolysis: The amide linkage of the N-acetyl group could be cleaved by hydrolases present in plasma or liver microsomes.[12][13]

-

Chemical Instability: Depending on the pH of the assay medium, the compound could be susceptible to acid or base-catalyzed hydrolysis, although this is generally less of a concern at physiological pH.

The following diagram illustrates these potential degradation pathways:

Experimental Protocols for In Vitro Stability Assessment

To comprehensively evaluate the in vitro stability of this compound, two primary assays are recommended: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a fundamental tool for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[14][15]

Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes and necessary cofactors.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Liver Microsomes: Use pooled human liver microsomes (or from other species of interest) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15]

-

NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzymes.[15]

-

Positive Control: A compound with known metabolic instability (e.g., testosterone or verapamil).

-

Negative Control: A compound with known metabolic stability (e.g., warfarin).

-

-

Incubation:

-

Pre-incubate the liver microsomes and the test compound (at a final concentration of, for example, 1 µM) at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

The following diagram outlines the workflow for the microsomal stability assay:

Data Interpretation and Presentation

The data generated from these stability assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Hypothetical Microsomal Stability Data

| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| This compound | > 60 | < 11.6 | High |

| Positive Control (Verapamil) | 15 | 46.2 | Low |

| Negative Control (Warfarin) | > 60 | < 11.6 | High |

Stability Classification based on typical industry standards.

Hypothetical Plasma Stability Data

| Species | Percent Remaining at 120 min | t½ (min) | Stability Classification |

| Human | 95% | > 120 | High |

| Rat | 92% | > 120 | High |

| Mouse | 88% | > 120 | High |

| Positive Control (Procaine) | < 5% | < 15 | Low |

Stability Classification based on typical industry standards.

Conclusion and Future Directions

References

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020).

- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

- In vitro drug metabolism: for the selection of your lead compounds. (n.d.).

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.

- Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.).

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed.

- Microsomal Stability. (n.d.). Evotec.

- Drug Metabolism Assays. (n.d.). BioIVT.

- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).

- Metabolic Stability Assay. (n.d.).

- In Vitro Metabolic Stability. (n.d.).

- N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. (n.d.).

- Control of protein degradation by N-terminal acetylation and the N-end rule p

- Plasma Stability. (n.d.). Evotec.

- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. (n.d.). Benchchem.

- Physicochemical Testing and Storage Stability. (n.d.).

- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Analysis.

- Plasma Stability Assay. (n.d.).

- Stability testing (pharmaceutical) - Wikipedia. (n.d.). Wikipedia.

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Physiology.

- Control of protein degradation by Nt-acetylation. a N-terminally... (n.d.).

- Plasma Stability Assay. (n.d.). Domainex.

- In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery.

- ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.

- N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. (2022). bioRxiv.

- Fluorin

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. mttlab.eu [mttlab.eu]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Spectroscopic data for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a fluorinated derivative of the amino acid tyrosine. As a Senior Application Scientist, this document synthesizes predictive data with established analytical principles to offer a robust framework for the characterization of this and similar molecules. The guide is structured to provide not just data, but a deeper understanding of the underlying chemistry that dictates the spectroscopic outcomes. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, detailed experimental protocols, and expert interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of complex small molecules.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to endogenous amino acids. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making precise structural verification a critical step in the research and development process. Spectroscopic techniques are the cornerstone of this verification, providing a detailed "fingerprint" of the molecule's atomic and electronic structure. This guide will provide a detailed, predictive analysis of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.8 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~9.80 | s | 1H | -OH | The phenolic proton signal is often broad and its position can be concentration-dependent. |

| ~8.20 | d | 1H | -NH | The amide proton couples to the adjacent chiral proton (Hα). |

| ~7.05 | dd | 1H | Ar-H | Aromatic proton ortho to the fluorine and meta to the hydroxyl group. |

| ~6.95 | d | 1H | Ar-H | Aromatic proton ortho to both the fluorine and the CH₂ group. |

| ~6.80 | t | 1H | Ar-H | Aromatic proton meta to the fluorine and ortho to the hydroxyl group. |

| ~4.50 | m | 1H | Hα | The chiral alpha-proton is coupled to the amide proton and the diastereotopic β-protons. |

| ~3.00 | dd | 1H | Hβa | Diastereotopic proton of the CH₂ group, coupled to Hα and Hβb. |

| ~2.85 | dd | 1H | Hβb | Diastereotopic proton of the CH₂ group, coupled to Hα and Hβa. |

| ~1.85 | s | 3H | -COCH₃ | The methyl protons of the acetyl group are in a shielded environment. |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~169.0 | -C=O (Amide) | The amide carbonyl carbon is also significantly deshielded. |

| ~155.0 (d) | C-F | The carbon directly attached to fluorine will appear as a doublet with a large coupling constant. |

| ~145.0 | C-OH | The aromatic carbon attached to the hydroxyl group. |

| ~128.0 | Aromatic C | Aromatic carbon adjacent to the CH₂ group. |

| ~125.0 (d) | Aromatic C | Aromatic carbon ortho to the C-F bond. |

| ~118.0 (d) | Aromatic C | Aromatic carbon ortho to the C-F bond. |

| ~115.0 | Aromatic C | Aromatic carbon ortho to the C-OH group. |

| ~55.0 | Cα | The alpha-carbon is attached to the nitrogen and carboxylic acid group. |

| ~36.0 | Cβ | The beta-carbon of the side chain. |

| ~22.5 | -CH₃ | The methyl carbon of the acetyl group is in a shielded, aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -COOH, -NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using a pulse program like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Broad, Strong | O-H Stretch | Phenolic -OH |

| 3300-2500 | Very Broad | O-H Stretch | Carboxylic Acid -OH |

| ~3300 | Medium | N-H Stretch | Amide N-H |

| ~3050 | Weak | C-H Stretch | Aromatic C-H |

| ~2950 | Weak | C-H Stretch | Aliphatic C-H |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O |

| ~1650 | Strong | C=O Stretch | Amide I Band |

| ~1550 | Medium | N-H Bend | Amide II Band |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenol & Carboxylic Acid |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial for removing contributions from atmospheric CO₂ and water vapor from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data

The expected monoisotopic mass of this compound (C₁₁H₁₂FNO₄) is 241.0750 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 241 | [M]⁺ | Molecular ion |

| 196 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 182 | [M - CH₃CONH₂]⁺ | Loss of the acetamide group. |

| 154 | [M - CH₃CONH₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 123 | [C₇H₅FO]⁺ | Fluorobenzyl fragment. |

Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation ([M+H]⁺).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 242.0823 for [M+H]⁺) to induce fragmentation and confirm the proposed fragment structures.

-

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the MS data provides the molecular weight and corroborates the structural components through fragmentation.

Workflow for Structural Verification

Caption: Workflow for integrated spectroscopic data analysis.

The combined, consistent data from these techniques allows for the unambiguous confirmation of the structure of this compound.

References

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Introduction: The Transformative Impact of Fluorine in Amino Acid Chemistry

The strategic incorporation of fluorine into amino acids has emerged as a paradigm-shifting strategy in medicinal chemistry, chemical biology, and materials science.[1][2][3] Although fluorine is the most electronegative element, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a subtle yet powerful bioisostere.[1] This substitution can profoundly alter the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated.[4][5] These alterations include modulation of pKa, enhancement of metabolic stability, increased binding affinity, and the ability to induce specific conformational preferences.[2][6][7] Consequently, fluorinated amino acids (FAAs) have become indispensable tools for drug development professionals and researchers seeking to fine-tune molecular properties for enhanced therapeutic effect and to probe biological systems.[3][7][8]

This guide provides an in-depth exploration of the core principles and practical methodologies governing the discovery and synthesis of novel FAAs. We will delve into the causality behind synthetic choices, from late-stage fluorination to the use of fluorinated building blocks, and examine both chemical and enzymatic approaches. Furthermore, this guide will illuminate the application of these novel building blocks in peptide and protein engineering, showcasing how the unique properties of fluorine can be harnessed to create more stable, potent, and specific biologics.[9][10][11] Finally, we will touch upon the critical role of analytical techniques, particularly ¹⁹F NMR spectroscopy, in characterizing these molecules and their interactions within complex biological environments.[1][9]

Part 1: Strategic Approaches to the Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field without a single, universal method.[] The choice of synthetic strategy is dictated by several factors, including the desired position and number of fluorine atoms, the stereochemistry of the target molecule, and the availability of starting materials.[] Broadly, these syntheses can be categorized into two main approaches: the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[13][14]

The Fluorinated Building Block Approach

This strategy involves commencing with a simple, commercially available fluorinated molecule and subsequently adding the necessary amino and carboxyl functionalities.[13] This approach is often efficient for creating a variety of FAAs, especially when the fluorinated starting material is readily accessible.

A classic example is the Schöllkopf chiral auxiliary method, which allows for the stereoselective synthesis of α-amino acids. By reacting a fluorinated alkyl halide (e.g., a fluorinated benzyl bromide) with the Schöllkopf bis-lactim ether, one can generate the desired fluorinated amino acid with high enantiomeric purity after hydrolysis.[13]

Key Advantages:

-

Stereocontrol: The use of chiral auxiliaries provides excellent control over the stereochemistry at the α-carbon.

-

Versatility: A wide range of fluorinated building blocks can be used, allowing for significant structural diversity in the final products.[13]

-

Predictability: The reactions are often well-established and reliable.

Direct Fluorination Strategies

This approach involves introducing fluorine atoms at a later stage of the synthesis onto an existing amino acid scaffold. This is particularly useful for creating novel FAAs that are not accessible from simple fluorinated starting materials. These methods can be categorized based on the type of fluorinating agent used.

1.2.1 Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are used to deliver a fluorine cation (F⁺) to a nucleophilic carbon center. This method is effective for the fluorination of electron-rich systems, such as enolates derived from protected amino acids. For instance, the α-fluorination of a glycine Schiff base enolate can be achieved using an electrophilic fluorine source.[1]

1.2.2 Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to convert hydroxyl groups into C-F bonds.[13] This is a key method for synthesizing β-fluoro and γ-fluoro amino acids from their corresponding hydroxy-amino acid precursors.[15][16] For example, the stereospecific rearrangement of enantiopure anti-α-hydroxy-β-amino esters using a reagent like XtalFluor-E can produce anti-β-fluorophenylalanines.[15]

1.2.3 Radical Fluorination

Recent advances have seen the emergence of radical fluorination methods, often involving photoredox catalysis. These methods allow for the fluorination of C-H bonds that are otherwise unreactive, opening up new avenues for FAA synthesis.

Below is a diagram illustrating the general decision-making process for choosing a synthetic strategy.

Caption: Decision workflow for FAA synthetic strategies.

Asymmetric and Stereoselective Synthesis

Controlling the stereochemistry of FAAs is critical, as biological activity is highly dependent on the three-dimensional arrangement of atoms. Several powerful strategies have been developed to achieve high levels of stereoselectivity.

-

Chiral Auxiliaries: As mentioned with the Schöllkopf method, chiral auxiliaries temporarily attached to the substrate can direct the stereochemical outcome of a reaction.

-

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, chiral nickel(II) complexes have proven to be powerful tools for the gram-scale asymmetric synthesis of a diverse range of FAAs, including those with β- and γ-branching.[17][18][19]

-

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes such as transaminases, lipases, and aldolases can be used for the stereoselective synthesis of FAAs.[20][21][22] Chemoenzymatic cascade reactions, which combine chemical and enzymatic steps, are particularly promising for the efficient and cost-effective production of chiral fluorinated amino acids from simple starting materials.[20]

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages | Representative Example |

| Chiral Auxiliaries | High diastereoselectivity, reliable, well-established. | Stoichiometric use of auxiliary, requires attachment and removal steps. | Schöllkopf bis-lactim ether for α-amino acids.[13] |

| Asymmetric Catalysis | High enantioselectivity, catalyst is used in small amounts. | Catalyst development can be challenging, may require specific substrates. | Chiral Ni(II) complex for alkylation of glycine Schiff base.[17][18] |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope for some enzymes, potential for product inhibition. | Transaminase-mediated amination of a fluorinated ketone.[20] |

Part 2: Chemoenzymatic and Biosynthetic Approaches

The limitations of traditional chemical synthesis, such as harsh reaction conditions and challenges in achieving perfect stereoselectivity, have driven interest in biocatalytic and biosynthetic methods.[20] Nature itself produces only one known fluorinated amino acid, 4-fluoro-L-threonine, via the action of a fluorinase enzyme in Streptomyces cattleya.[10][23][24] This has inspired researchers to harness the power of enzymes for the synthesis of a wider array of FAAs.

Chemoenzymatic Cascades

A powerful modern approach is the design of multi-step chemoenzymatic cascades. These one-pot processes combine the best of chemical and enzymatic reactions to create complex molecules from simple, inexpensive starting materials. For example, a three-step cascade for the synthesis of chiral fluorinated aromatic L-α-amino acids has been developed.[20]

Protocol: Chemoenzymatic Synthesis of 3-Fluorophenylalanine [20]

-

Aldol Reaction (Enzymatic): An aldolase enzyme (e.g., NahE) catalyzes the reaction between 3-fluorobenzaldehyde and pyruvate to form a β-hydroxy-α-keto acid. This step establishes the carbon backbone.

-

Decarboxylation (Chemical): The keto acid product is chemically decarboxylated under mild conditions to yield a fluorinated cinnamic acid derivative.

-

Reductive Amination (Enzymatic): A phenylalanine ammonia lyase (PAL) is used to catalyze the stereoselective amination of the fluorinated cinnamic acid, producing L-3-fluorophenylalanine with high enantiomeric purity.

Caption: Chemoenzymatic cascade for L-3-fluorophenylalanine synthesis.

In Vivo Biosynthesis and Genetic Code Expansion

Beyond in vitro enzymatic synthesis, researchers are engineering living organisms to produce proteins containing FAAs. This can be achieved through several methods:

-

Auxotrophic Strains: Using bacterial strains that cannot synthesize a particular natural amino acid allows for its replacement by feeding the cells a fluorinated analogue.

-

Genetic Code Expansion: A more precise method involves engineering the translational machinery of the cell.[24] This "de novo" approach creates a new, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the desired FAA and incorporates it into a growing polypeptide chain at a specific codon (e.g., the amber stop codon, UAG). This allows for the site-specific incorporation of FAAs into proteins.[23][25]

These biosynthetic methods are powerful for producing large quantities of fluorinated proteins for structural and functional studies.[23]

Part 3: Applications in Drug Discovery and Protein Engineering